molecular formula C13H11F3N2O3 B3110544 ethyl (2E)-2-cyano-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate CAS No. 1802940-41-5

ethyl (2E)-2-cyano-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate

Cat. No.: B3110544
CAS No.: 1802940-41-5
M. Wt: 300.23 g/mol
InChI Key: CXPFQBSAGAGTAJ-CMDGGOBGSA-N
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Description

Ethyl (2E)-2-cyano-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate is an α,β-unsaturated cyanoacrylate derivative featuring a trifluoromethoxy-substituted aniline moiety. This compound belongs to a class of molecules known for their applications in medicinal chemistry and materials science due to their conjugated double bonds and electron-withdrawing groups, which enhance reactivity and biological activity . The trifluoromethoxy group (–OCF₃) contributes to enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs, making it valuable in drug design .

Properties

IUPAC Name

ethyl (E)-2-cyano-3-[4-(trifluoromethoxy)anilino]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O3/c1-2-20-12(19)9(7-17)8-18-10-3-5-11(6-4-10)21-13(14,15)16/h3-6,8,18H,2H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPFQBSAGAGTAJ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)OC(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/NC1=CC=C(C=C1)OC(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-cyano-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 4-(trifluoromethoxy)aniline under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the ethyl cyanoacetate and 4-(trifluoromethoxy)aniline are combined in the presence of a base such as piperidine or pyridine. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-cyano-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the trifluoromethoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Ethyl (2E)-2-cyano-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-cyano-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethoxy group enhances its binding affinity and selectivity. The cyano group can participate in hydrogen bonding or electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Trifluoromethoxy vs. Methoxy Groups
  • Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate (): The methoxy group (–OCH₃) is less electron-withdrawing than –OCF₃, resulting in reduced electrophilicity at the α,β-unsaturated carbonyl system. Conformation: The syn-periplanar arrangement across the C=C bond (C4–C8–C9–C10 torsion angle: 3.2°) is conserved, similar to the trifluoromethoxy analog . Applications: Used as a precursor for 2-propenoylamides and 2-propenoates with antimicrobial and anti-inflammatory properties .
Trifluoromethoxy vs. Difluoromethoxy Groups
  • Ethyl (2Z)-2-cyano-3-{[4-(difluoromethoxy)phenyl]amino}prop-2-enoate (): The –OCHF₂ group is less lipophilic (logP = 3.226) compared to –OCF₃, which may reduce membrane permeability .
Trifluoromethoxy vs. Halogenated Substituents
  • Ethyl (2E)-2-cyano-3-(4-fluorophenyl)prop-2-enoate (): The fluorine atom (–F) is smaller and less electron-withdrawing than –OCF₃, leading to weaker conjugation with the cyanoacrylate system. Applications: NSC637292 (a related derivative) has been studied for antitumor activity .

Modifications to the Amino or Ester Groups

Aniline vs. Indole Derivatives
  • The hydrochloride salt improves solubility, contrasting with the neutral ester form of the trifluoromethoxy compound .
Ester Group Variations
  • The Z-configuration introduces distinct spatial constraints, altering reactivity in Michael addition reactions .

Electronic and Steric Effects

  • Trifluoromethoxy Group: The –OCF₃ group provides strong electron-withdrawing effects, stabilizing the enolate intermediate in nucleophilic reactions. This contrasts with electron-donating groups like –OCH₃, which reduce such stabilization .
  • Cyanocinnamate Core: The α-cyano group increases electrophilicity, making the compound more reactive toward thiols or amines in biological systems compared to non-cyano analogs .

Data Table: Key Properties of Selected Analogs

Compound Name Substituent Molecular Weight (g/mol) logP Key Feature(s) Reference
Ethyl (2E)-2-cyano-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate –OCF₃ 314.25 ~3.5* High lipophilicity, syn-periplanar conformation N/A
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate –OCH₃ 243.25 1.8 Precursor for bioactive propenoates
Ethyl (2Z)-2-cyano-3-{[4-(difluoromethoxy)phenyl]amino}prop-2-enoate –OCHF₂ 296.24 3.226 Z-isomer, moderate solubility
Ethyl (2E)-2-cyano-3-(4-fluorophenyl)prop-2-enoate –F 219.20 2.1 Antitumor potential (NSC637292)

*Estimated based on analog data.

Biological Activity

Ethyl (2E)-2-cyano-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C13_{13}H10_{10}F3_3N2_2O2_2 and is characterized by the presence of a cyano group and a trifluoromethoxy-substituted phenyl ring. These structural features contribute to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves a Knoevenagel condensation reaction followed by an intramolecular cyclization. The reaction can be performed using ethyl cyanoacetate and 4-(trifluoromethoxy)aniline in the presence of a base such as sodium ethoxide. This method allows for high yields and purity, making it suitable for both laboratory and industrial applications.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through various mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that this compound can significantly inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. For instance, in vitro assays demonstrated that at concentrations ranging from 10 µM to 50 µM, it reduced cell viability by over 50% compared to control groups .
  • Mechanism of Action : The anticancer effects are believed to be mediated through the modulation of specific signaling pathways involved in cell cycle regulation and apoptosis. The cyano group may interact with nucleophilic sites on proteins, leading to altered enzyme activity essential for tumor growth.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial potential :

  • Broad-Spectrum Activity : Preliminary studies indicate that this compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were reported as low as 25 µg/mL for certain pathogens.

Case Studies

  • Study on Breast Cancer Cells : A recent study investigated the effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations (50 µM). Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating apoptotic activity.
  • Antibacterial Efficacy : Another study assessed the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant bactericidal activity, with time-kill assays revealing a rapid decline in bacterial counts within 4 hours of exposure at MIC concentrations .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityUnique Features
This compoundHighModerateContains cyano and trifluoromethoxy groups
Ethyl (2E)-3-amino-3-{[4-methoxyphenyl]amino}prop-2-enoateModerateLowLacks cyano group
Ethyl (2E)-2-(chloroacetyl)-3-{[4-(ethoxyphenyl)]amino}but-2-enoateLowHighContains chloroacetyl group

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (2E)-2-cyano-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate
Reactant of Route 2
Reactant of Route 2
ethyl (2E)-2-cyano-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate

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